Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester is a chemical compound with the molecular formula C14H22BrNO3P It is a derivative of phosphonic acid and contains a bromophenyl group attached to a piperidinylmethyl moiety, with two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the esterification of phosphonic acid with the appropriate bromophenyl and piperidinylmethyl groups. One common method involves the use of triethyl orthoacetate as a reagent and solvent, which facilitates the esterification process. The reaction is carried out at elevated temperatures to achieve the desired diethyl ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the piperidinylmethyl moiety can enhance the compound’s affinity for its target. The phosphonic acid ester groups can also play a role in the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, P-[(4-bromophenyl)ethenyl]-, dimethyl ester
- Phosphonic acid, P-[(4-bromophenyl)difluoromethyl]-, diethyl ester
- Phosphonic acid, P-[(4-nitrophenyl)-, diethyl ester
Uniqueness
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to the presence of the piperidinylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
CAS No. |
823185-56-4 |
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Molecular Formula |
C16H25BrNO3P |
Molecular Weight |
390.25 g/mol |
IUPAC Name |
1-[(4-bromophenyl)-diethoxyphosphorylmethyl]piperidine |
InChI |
InChI=1S/C16H25BrNO3P/c1-3-20-22(19,21-4-2)16(18-12-6-5-7-13-18)14-8-10-15(17)11-9-14/h8-11,16H,3-7,12-13H2,1-2H3 |
InChI Key |
HZYQAGKYSGVDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)N2CCCCC2)OCC |
Origin of Product |
United States |
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